molecular formula C7H11ClN2O2 B144148 4-(2-Chloroacetyl)piperazine-1-carbaldehyde CAS No. 138969-82-1

4-(2-Chloroacetyl)piperazine-1-carbaldehyde

Cat. No.: B144148
CAS No.: 138969-82-1
M. Wt: 190.63 g/mol
InChI Key: JNUUHIJMBNNNIV-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)piperazine-1-carbaldehyde is a chemical compound belonging to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a formyl group at one nitrogen atom and a chloroacetyl group at the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Piperazine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 1-Piperazinecarboxylic acid, 4-(chloroacetyl)-(9CI).

    Reduction: 1-Piperazinecarbinol, 4-(chloroacetyl)-(9CI).

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloroacetyl)piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)piperazine-1-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. The formyl group can also participate in hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

4-(2-Chloroacetyl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives such as:

    1-Piperazinecarboxaldehyde: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Dichloroacetyl)piperazine-1-carbaldehyde: Contains an additional chlorine atom, which can influence its reactivity and biological activity.

    1-Formylpiperazine: Similar structure but without the chloroacetyl group, leading to different chemical and biological properties.

Properties

IUPAC Name

4-(2-chloroacetyl)piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2/c8-5-7(12)10-3-1-9(6-11)2-4-10/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUUHIJMBNNNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368368
Record name 1-Piperazinecarboxaldehyde, 4-(chloroacetyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138969-82-1
Record name 1-Piperazinecarboxaldehyde, 4-(chloroacetyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroacetyl)piperazine-1-carbaldehyde
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